1-(6-Chloro-5-fluoro-4-methylpyridin-3-yl)ethan-1-ol

Catalog No.
S14484586
CAS No.
M.F
C8H9ClFNO
M. Wt
189.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(6-Chloro-5-fluoro-4-methylpyridin-3-yl)ethan-1-...

Product Name

1-(6-Chloro-5-fluoro-4-methylpyridin-3-yl)ethan-1-ol

IUPAC Name

1-(6-chloro-5-fluoro-4-methylpyridin-3-yl)ethanol

Molecular Formula

C8H9ClFNO

Molecular Weight

189.61 g/mol

InChI

InChI=1S/C8H9ClFNO/c1-4-6(5(2)12)3-11-8(9)7(4)10/h3,5,12H,1-2H3

InChI Key

NBJCIPKDYKIGNV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=C1C(C)O)Cl)F

1-(6-Chloro-5-fluoro-4-methylpyridin-3-yl)ethan-1-ol is a chemical compound with the molecular formula C8H9ClFNOC_8H_9ClFNO and a molecular weight of approximately 189.61 g/mol. This compound features a pyridine ring substituted with chlorine, fluorine, and a methyl group, along with a hydroxyl group attached to an ethyl chain. The presence of these functional groups contributes to its unique chemical properties and potential biological activities.

The reactivity of 1-(6-Chloro-5-fluoro-4-methylpyridin-3-yl)ethan-1-ol can be attributed to its functional groups. The hydroxyl group can participate in typical alcohol reactions, such as:

  • Esterification: Reacting with acids to form esters.
  • Oxidation: The alcohol can be oxidized to form ketones or aldehydes.
  • Nucleophilic substitution: The chlorine atom can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.

These reactions are fundamental in organic synthesis and can be utilized to derive related compounds or modify the existing structure for specific applications.

Synthesis of 1-(6-Chloro-5-fluoro-4-methylpyridin-3-yl)ethan-1-ol can be approached through several methods:

  • Starting from 6-Chloro-5-fluoro-4-methylpyridine:
    • Reacting this intermediate with ethylene oxide or ethanol in the presence of a base could yield the desired compound.
  • Using Grignard reagents:
    • A Grignard reagent derived from 6-Chloro-5-fluoro-4-methylpyridine could react with an appropriate carbonyl compound followed by reduction to form the alcohol.
  • Functional group transformation:
    • Chlorination or fluorination reactions on existing pyridine derivatives followed by alkylation could also lead to the formation of this compound.

These methods highlight the versatility of synthetic pathways available for constructing complex organic molecules.

1-(6-Chloro-5-fluoro-4-methylpyridin-3-yl)ethan-1-ol may find applications in various fields, including:

  • Pharmaceuticals: As a potential lead compound for developing new drugs targeting bacterial infections or cancer.
  • Agricultural chemistry: Its antimicrobial properties could be explored for developing new pesticides or herbicides.

The unique structural features may allow it to interact favorably with biological targets, making it valuable in drug discovery and development.

Interaction studies involving 1-(6-Chloro-5-fluoro-4-methylpyridin-3-yl)ethan-1-ol would typically focus on:

  • Binding affinity: Analyzing how well this compound binds to specific enzymes or receptors.
  • Synergistic effects: Investigating its interactions with other drugs or compounds to determine if they enhance or inhibit each other's effects.

Such studies are crucial for understanding its potential therapeutic applications and safety profile.

Several compounds share structural similarities with 1-(6-Chloro-5-fluoro-4-methylpyridin-3-yl)ethan-1-ol, which include:

Compound NameStructureSimilarity
1-(2-Chloropyridin-3-yl)ethanoneStructure0.80
2-Chloro-N-(pyridinyl)ethanamineStructure0.78
6-Fluoropyridin-2(3H)-oneStructure0.75

Uniqueness

The uniqueness of 1-(6-Chloro-5-fluoro-4-methylpyridin-3-yl)ethan-1-ol lies in its specific combination of halogen substitutions and hydroxyl functionalization on the pyridine ring. This combination may provide distinct chemical reactivity and biological activity compared to other similar compounds, making it a subject of interest in medicinal chemistry and organic synthesis.

XLogP3

1.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

189.0356698 g/mol

Monoisotopic Mass

189.0356698 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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